2,2,2-トリクロロ-N,N-ジエチルアセトアミド

説明

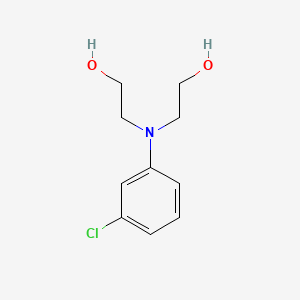

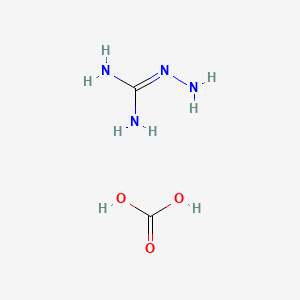

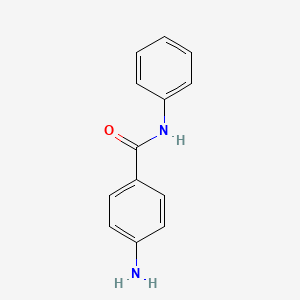

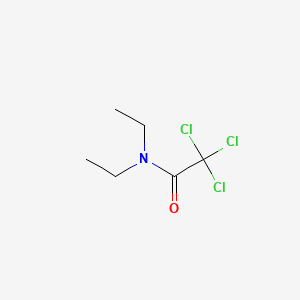

2,2,2-Trichloro-N,N-diethylacetamide is a chemical compound that has been the subject of various studies due to its unique properties and potential applications in different fields of chemistry. The compound has been explored in terms of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of 2,2,2-trichloro-N,N-diethylacetamide and related compounds involves the reaction of N-[(trimethylsilyl)methyl]amine with acid chlorides of the corresponding acids. This process results in the formation of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide alongside its trimethyl variant, showcasing the versatility of synthesis methods for such compounds (Sterkhova, Lazarev, & Lazareva, 2019).

Molecular Structure Analysis

The crystal structure of 2,2,2-trichloro-N,N-diethylacetamide derivatives has been extensively analyzed. For instance, studies using X-ray analysis and quantum chemical calculations (DFT 6-311++G**) have been conducted to understand the self-association of these amides in the gas phase and solutions in inert media. These analyses are crucial for understanding the molecular interactions and stability of the compound (Sterkhova et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2,2,2-trichloro-N,N-diethylacetamide and its derivatives have been explored, including their formation through various synthesis routes and potential interactions with other chemical entities. The reactivity and stability of these compounds under different conditions are of particular interest for their potential applications in chemical synthesis and material science.

Physical Properties Analysis

The physical properties of 2,2,2-trichloro-N,N-diethylacetamide derivatives, such as their spectroscopic features, have been investigated to provide insights into their structural characteristics. Spectroscopic methods like FTIR have been utilized to study the self-association behaviors of these compounds, which are critical for their applications in various chemical contexts (Sterkhova et al., 2019).

科学的研究の応用

抗炎症作用

2,2,2-トリクロロ-N,N-ジエチルアセトアミド: 誘導体は、抗炎症剤としての可能性について研究されています。これらの化合物は、炎症プロセスにおいて重要な役割を果たすCOX-2酵素を選択的に阻害する可能性を示しています。 分子ドッキング研究は、これらの誘導体がCOX-2の活性部位と効果的に相互作用できることを示唆しており、抗炎症薬開発のための新たな道を提供する可能性があります .

生物活性物質の合成

この化合物は、さまざまな生物活性物質の合成における前駆体として役立ちます。 芳香族アミンと反応させることにより、抗炎症作用を含む生物学的活性を研究されている誘導体が生成されます .

分子ドッキング研究

研究者らは、2,2,2-トリクロロ-N,N-ジエチルアセトアミドを分子ドッキング研究に利用して、合成された化合物が酵素などの生物学的標的と相互作用し、親和性を予測しています。 これは、新規薬剤の設計と作用機序の理解に不可欠です .

材料科学

材料科学では、この化合物の誘導体は、ポリマー、液晶、半導体の作成における潜在的な用途について研究されています。 これらの材料は、電子機器、ディスプレイ技術、エネルギー貯蔵デバイスに用途があります .

抗菌研究

この化合物の誘導体は、抗菌特性についても研究されています。 これらは、耐性菌株やその他の病原体に対して効果的な新しい抗生物質や消毒剤の開発につながる可能性があります .

Safety and Hazards

特性

IUPAC Name |

2,2,2-trichloro-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWFZENWZGPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179032 | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2430-00-4 | |

| Record name | 2,2,2-Trichloro-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。